molecular formula C15H14ClN3O3S B2601996 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide CAS No. 905687-95-8

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide

Cat. No.: B2601996
CAS No.: 905687-95-8
M. Wt: 351.81
InChI Key: RQIQCAXWICPZEL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a sulfonamide group, a pyrrolidinone group, and a chlorophenyl group. These groups would likely confer distinct chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonamide group could participate in reactions with amines or acids, while the pyridine ring could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridine ring could make the compound aromatic and planar, while the sulfonamide group could allow for hydrogen bonding .

Scientific Research Applications

Anticancer Activity

The synthesis of novel sulfonamide derivatives, including those related to N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)pyridine-3-sulfonamide, has shown potential anticancer activity. A study detailed the synthesis of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides and evaluated their in vitro anticancer activity. The most prominent compound exhibited good activity and selectivity toward leukemia, colon cancer, and melanoma, suggesting these compounds' utility in anticancer research (Szafrański & Sławiński, 2015).

Antiviral Activity

Research into sulfonamide derivatives also extends into antiviral applications. One study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid, demonstrating certain anti-tobacco mosaic virus activities. This work underscores the potential of sulfonamide derivatives in antiviral drug development (Chen et al., 2010).

Chemical Synthesis and Molecular Docking

Sulfonamide derivatives have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial effects. One particular study synthesized novel pyridin-N-ethyl-N-methylbenzenesulfonamides and conducted molecular docking against dihydrofolate reductase, indicating these compounds as efficient anticancer and antimicrobial agents. This research highlights the role of sulfonamide derivatives in the design of new therapeutic agents (Debbabi et al., 2017).

Antifungal Activity

Sulfonamides containing pyrrole and pyrrolo[2,3-d]pyrimidine derivatives have shown remarkable antifungal activity. Synthesis of these compounds from N4-chloroacetylsulfanilamides demonstrated their potential as effective antifungal agents, further expanding the research applications of sulfonamide derivatives (El-Gaby et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, many sulfonamide-containing compounds act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further investigation of its biological activities, optimization of its synthesis, and exploration of its potential applications in medicine or other fields .

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c16-11-3-5-13(6-4-11)19-10-12(8-15(19)20)18-23(21,22)14-2-1-7-17-9-14/h1-7,9,12,18H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIQCAXWICPZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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